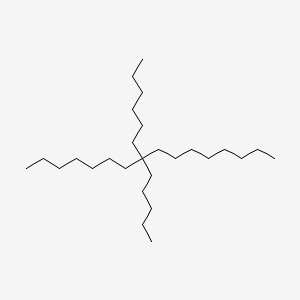

8-Hexyl-8-pentylhexadecane

Description

Contextualization within Hydrocarbon Chemistry and Organic Synthesis Research

Hydrocarbons, organic compounds consisting entirely of hydrogen and carbon atoms, form the bedrock of organic chemistry. byjus.comwikipedia.org Alkanes are the simplest family of hydrocarbons, characterized by single covalent bonds between carbon atoms and a general chemical formula of CnH2n+2. byjus.comwikipedia.org These molecules are referred to as saturated hydrocarbons because all carbon-carbon bonds are single bonds. byjus.com Within this family, a distinction is made between linear, or straight-chain, alkanes and branched alkanes. lumenlearning.comck12.org While the former consists of a continuous chain of carbon atoms, the latter features side chains or branches of carbon atoms attached to the main chain. ck12.orglibretexts.org 8-Hexyl-8-pentylhexadecane, with its molecular formula C27H56, is a prime example of a complex, highly branched alkane. chemeo.comnist.gov Its structure, featuring a central carbon atom bonded to a hexyl group, a pentyl group, and two octyl chains (to form the hexadecane (B31444) backbone), places it in the category of higher alkanes—those with a large number of carbon atoms. wikipedia.org The synthesis and study of such complex molecules are pivotal areas of research in organic synthesis, pushing the boundaries of creating specific, intricate molecular architectures.

Importance of Highly Branched Alkanes in Contemporary Chemical Science and Industrial Relevance

Highly branched alkanes exhibit distinct physical and chemical properties compared to their linear isomers, which makes them significant in both fundamental science and industry. Different compounds that share the same molecular formula but have different structures are known as isomers. lumenlearning.com A key characteristic of branched alkanes is their greater thermodynamic stability compared to their straight-chain counterparts. wikipedia.org This increased stability is attributed to factors like stabilizing geminal sigma(σ) to sigma-star(σ*) delocalization. researchgate.net

This structural difference has profound industrial implications. Branched alkanes are crucial components in fuels, as their structures lead to higher octane (B31449) ratings, which improves engine performance and prevents knocking. thoughtco.com The process of isomerization is used industrially to convert straight-chain alkanes into more desirable branched isomers. thoughtco.com Furthermore, the complex branching affects the intermolecular forces, influencing properties like boiling point and viscosity. This makes highly branched alkanes valuable as base oils for lubricants, where they help reduce friction between moving parts. fastercapital.com Their applications also extend to being used as solvents and as raw materials in the production of plastics. fastercapital.com

| Compound Name | Structure | Boiling Point (°C) |

|---|---|---|

| Butane (n-butane) | Straight-chain | -0.5 |

| Isobutane (2-methylpropane) | Branched | -11.7 |

Overview of Research Trajectories for Complex Hydrocarbon Structures

Modern research into complex hydrocarbon structures is multifaceted, driven by advancements in analytical techniques and the need for more efficient industrial processes. A significant area of focus is petroleomics, which seeks to characterize the vast number of hydrocarbon compounds in crude oil at a molecular level. mdpi.com Techniques like ultrahigh-resolution mass spectrometry are being developed to analyze these complex mixtures, which often contain unresolved complex mixtures (UCMs) of branched and cyclic alkanes. mdpi.comcore.ac.uk Understanding the composition of these mixtures is critical for improving refining processes and for geochemical studies. mdpi.com

Another major research trajectory involves the development of novel synthetic routes to create highly specific and complex branched alkanes. These synthetic targets can serve as model compounds or as high-performance molecules for specific applications, such as advanced lubricants or materials. wikipedia.org Concurrently, computational chemistry plays a crucial role in predicting the properties and stability of these complex structures, guiding experimental efforts. researchgate.net Research is also directed towards the development of more efficient and environmentally friendly catalytic processes, such as hydraulic fracturing and reforming, for the production and modification of branched alkanes. thoughtco.comspmi.ru Furthermore, studies are exploring the biodegradation of hydrocarbons, which has implications for environmental remediation. nih.gov

Historical Perspectives on Branched Alkane Research and Emerging Challenges

The study of alkanes dates back to the early 19th century, with the initial discovery and isolation of what were termed "saturated hydrocarbons." fastercapital.com The discovery of methane (B114726) by Michael Faraday in 1825 was a significant milestone. fastercapital.com A pivotal moment in understanding branched alkanes was the realization that compounds could share the same molecular formula but have different structural arrangements, leading to the concept of isomerism. lumenlearning.com This discovery necessitated a systematic way of naming compounds, which led to the establishment of the IUPAC (International Union of Pure and Applied Chemistry) nomenclature system. ck12.orglibretexts.org

Despite a long history, research on complex branched alkanes faces ongoing challenges. One major hurdle is the synthesis of specific, highly complex isomers in pure form. drishtiias.com The free-radical chlorination or bromination of alkanes, for example, often results in a complex mixture of isomers that is difficult to separate. drishtiias.com Another challenge lies in the complete characterization of the vast number of isomers present in natural sources like petroleum. core.ac.uk These unresolved complex mixtures (UCMs) contain a wealth of geochemical information that remains largely inaccessible due to analytical limitations. core.ac.uk Overcoming these challenges requires continuous innovation in separation science, spectroscopic techniques, and synthetic methodologies.

Research Objectives and Scope for this compound within a Broader Academic Framework

The specific compound this compound (C27H56) serves as a valuable model within the academic study of highly branched alkanes. chemeo.comnist.gov While extensive research dedicated solely to this single molecule is not widespread, its well-defined, symmetrical, and highly branched structure makes it an ideal candidate for fundamental studies aimed at understanding the structure-property relationships in large alkanes.

Research objectives involving a compound like this compound would likely focus on:

Physicochemical Property Measurement: Precisely determining properties such as viscosity, density, boiling point, and heat capacity to build accurate models for predicting the behavior of similar large, branched alkanes used in lubricants and hydraulic fluids.

Analytical Standard Development: Using it as a reference standard in analytical techniques like gas chromatography and mass spectrometry for the identification and quantification of other complex branched alkanes in petroleum fractions. nist.gov

Computational Modeling Validation: Employing its known properties to validate and refine computational models that predict the thermodynamic stability and physical behavior of highly branched alkanes. researchgate.net

Synthetic Methodology Testing: Its synthesis could be a target for new organic synthesis methods designed to create sterically hindered, complex carbon skeletons.

By studying a specific, yet representative, molecule like this compound, researchers can gain insights that are applicable to the broader class of complex hydrocarbons, which are of immense industrial and scientific importance.

Properties

CAS No. |

55282-29-6 |

|---|---|

Molecular Formula |

C27H56 |

Molecular Weight |

380.7 g/mol |

IUPAC Name |

8-hexyl-8-pentylhexadecane |

InChI |

InChI=1S/C27H56/c1-5-9-13-16-18-22-26-27(23-19-12-8-4,24-20-15-11-7-3)25-21-17-14-10-6-2/h5-26H2,1-4H3 |

InChI Key |

RZBHZICXTQDTLO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC(CCCCC)(CCCCCC)CCCCCCC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 8 Hexyl 8 Pentylhexadecane

Retrosynthetic Analysis and Strategic Disconnections for 8-Hexyl-8-pentylhexadecane Construction

Retrosynthetic analysis is a technique used to design a synthesis by working backward from the target molecule to simpler, commercially available starting materials. icj-e.org For this compound, the key structural feature is the quaternary carbon at the C8 position, where a hexyl, a pentyl, and two heptyl chains (as part of the hexadecane (B31444) backbone) are attached.

A primary disconnection strategy would target the bonds to this sterically congested quaternary carbon. wikipedia.org The most logical disconnections are the carbon-carbon bonds around the C8 atom. This approach simplifies the target molecule into more manageable fragments. icj-e.org

Primary Disconnection Pathways:

Disconnection A: Breaking the C8-pentyl and C8-hexyl bonds leads to a central electrophilic synthon and corresponding nucleophilic pentyl and hexyl synthons. This suggests a Grignard-type reaction or a related organometallic coupling.

Disconnection B: A symmetrical disconnection across the C8-C9 bond is less practical for this specific molecule due to the asymmetry of the substituents.

Disconnection C: Breaking the molecule into two larger fragments can be achieved through a disconnection of one of the alkyl chains from the central quaternary carbon. plymouth.ac.uk

A plausible retrosynthetic pathway is outlined below:

Target Molecule: this compound

Retron: Quaternary Alkane

Disconnection: C-C bond at the quaternary center

Synthons:

An electrophilic ketone (8-hexadecanone)

A nucleophilic pentyl anion (e.g., pentylmagnesium bromide)

A nucleophilic hexyl anion (e.g., hexylmagnesium bromide)

Starting Materials:

Heptanal

Nonanal

Pentyl bromide

Hexyl bromide

This analysis suggests that a convergent approach, where different fragments of the molecule are synthesized separately before being combined, would be more efficient than a linear synthesis. wikipedia.orgresearchgate.net

Development and Optimization of Carbon-Carbon Bond Forming Reactions for Complex Branched Alkanes

The creation of the quaternary carbon center in this compound is the most challenging step in its synthesis. wikipedia.org Several carbon-carbon bond forming reactions can be employed for this purpose.

Stereoselective and Regioselective Synthetic Pathways to this compound

While this compound itself is achiral if the alkyl chains are not further substituted, the principles of stereoselective synthesis are crucial when considering the potential for creating chiral analogues. acs.org The construction of a quaternary stereocenter is a significant area of research in organic synthesis. rsc.orgrsc.org

For a regioselective synthesis, the chosen reactions must ensure that the alkyl groups are added specifically to the C8 position. A common strategy involves the use of a ketone as a precursor to the quaternary center. For instance, the synthesis could proceed via 8-hexadecanone (B15481439). The sequential addition of pentyl and hexyl nucleophiles to this ketone would, after dehydration and reduction, yield the target alkane.

Catalytic Approaches for Branched Alkane Synthesis (e.g., Hydrogenation, Alkylation)

Catalytic methods are essential for the efficient synthesis of alkanes.

Hydrogenation: After the carbon skeleton is assembled, any remaining double bonds from elimination reactions must be reduced. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) is a standard and effective method for this transformation. unacademy.com

Alkylation: Friedel-Crafts alkylation is a classic method for forming C-C bonds, though it is more commonly applied to aromatic systems. For aliphatic systems, related alkylation reactions using organometallic reagents are more suitable. The generation of a quaternary center can be achieved through the alkylation of a tertiary carbocation or the reaction of an organometallic reagent with a sterically hindered ketone.

Recent advancements have focused on developing catalysts for the direct conversion of linear or less-branched alkanes into more complex structures, although this remains a challenging area. nih.gov

Multi-step Convergent and Divergent Synthetic Strategies

Example of a Convergent Approach:

Fragment A Synthesis: Synthesis of 8-hexadecanone. This could be achieved through the oxidation of the corresponding secondary alcohol, which in turn could be prepared by the reaction of a heptyl Grignard reagent with nonanal.

Fragment B Synthesis: Preparation of pentylmagnesium bromide from pentyl bromide.

Fragment C Synthesis: Preparation of hexylmagnesium bromide from hexyl bromide.

Coupling and Final Steps: Sequential reaction of 8-hexadecanone with pentylmagnesium bromide and then hexylmagnesium bromide (or vice versa), followed by dehydration and hydrogenation to yield the final product.

A divergent synthesis , on the other hand, starts from a central core and adds successive layers of building blocks. wikipedia.org While less common for this type of target, a divergent approach could be envisioned starting from a central building block that is sequentially alkylated.

Investigation of Novel Reagents and Reaction Conditions for Enhanced Yield and Purity of this compound

The synthesis of highly sterically hindered alkanes often suffers from low yields due to competing side reactions such as elimination and rearrangement. The development of new reagents and reaction conditions is crucial to overcome these challenges.

For the Grignard-based approach described above, the use of cerium(III) chloride (the Luche reaction) can help to suppress enolization of the ketone and favor the desired 1,2-addition of the organometallic reagent.

Modern cross-coupling reactions, such as Suzuki, Stille, or Negishi couplings, could also be adapted for the construction of the quaternary center, although this would require the synthesis of appropriately functionalized precursors.

| Reaction Type | Reagents | Catalyst/Conditions | Potential Advantages |

| Grignard Reaction | R-MgX, Ketone | Dry Ether/THF | Well-established, versatile |

| Organolithium Reaction | R-Li, Ketone | Dry Ether/THF | Higher reactivity than Grignard |

| Corey-House Synthesis | Lithium dialkylcuprate, Alkyl halide | Ether/THF | Forms C-C bonds with alkyl halides |

| Suzuki Coupling | Organoboron compound, Alkyl halide | Palladium catalyst | Mild conditions, high functional group tolerance |

| Negishi Coupling | Organozinc compound, Alkyl halide | Palladium or Nickel catalyst | High reactivity and selectivity |

Methodologies for the Preparation of Chiral Variants of this compound (considering the chiral center at C8)

If one of the alkyl chains attached to the C8 carbon were different from the others in a way that introduces chirality (for example, if one of the heptyl chains from the hexadecane backbone were replaced with a different alkyl group), the C8 carbon would become a chiral center. The synthesis of such a chiral molecule would require enantioselective methods. rsc.org

The creation of all-carbon quaternary stereocenters is a frontier in organic synthesis. acs.orgrsc.org Several strategies have been developed to achieve this:

Chiral Auxiliaries: A chiral auxiliary can be attached to one of the starting materials to direct the stereochemical outcome of a key bond-forming reaction. The auxiliary is then removed in a later step.

Asymmetric Catalysis: A chiral catalyst can be used to favor the formation of one enantiomer over the other. This is often a more efficient approach than using stoichiometric amounts of a chiral auxiliary. Examples include chiral ligands for metal-catalyzed additions to ketones or alkenes. nih.gov

Chiral Pool Synthesis: Starting from a readily available enantiopure natural product that already contains a suitable stereocenter.

Isolation and Advanced Purification Techniques for Highly Branched Saturated Hydrocarbons

The purification of a high-molecular-weight, nonpolar compound like this compound from a synthetic mixture is a significant challenge. The presence of isomers with nearly identical physical properties necessitates the use of advanced and often combined separation techniques to achieve high purity.

High-Vacuum Fractional Distillation

Distillation separates chemical compounds based on differences in their boiling points. masterorganicchemistry.com For large molecules like C27 hydrocarbons, this process must be conducted under high vacuum to lower the boiling point and prevent thermal degradation. While effective for separating compounds with significantly different molecular weights, its ability to resolve closely related branched isomers is limited, as these often have very similar boiling points. nih.gov Therefore, it is typically used for an initial, coarse purification.

Adsorption Chromatography

Adsorption chromatography is a powerful technique for separating nonpolar compounds based on subtle differences in their interaction with a solid stationary phase.

Liquid Chromatography: In this method, a solution of the crude product is passed through a column packed with a polar adsorbent such as silica (B1680970) gel or alumina. nih.gov While saturated hydrocarbons have weak affinity for the stationary phase, differences in molecular size and shape can lead to separation. More compact, highly branched alkanes may interact differently with the adsorbent surface compared to their more linear isomers, allowing for separation with an optimized nonpolar mobile phase (e.g., hexane (B92381) or heptane).

Separation with Porous Materials: Advanced materials like zeolites and metal-organic frameworks (MOFs) can separate molecules based on size and shape exclusion, a principle known as molecular sieving. researchgate.netnih.gov Zeolite 5A, for instance, is well-known for its ability to trap linear alkanes, effectively separating them from branched and cyclic hydrocarbons. nih.gov This makes it an excellent choice for removing any unreacted linear starting materials from the product mixture.

High-Temperature Gas Chromatography (HTGC)

HTGC is a high-resolution analytical technique that can be adapted for preparative-scale purification of high-molecular-weight compounds, including hydrocarbons up to C100. researchgate.netcsic.es The mixture is vaporized and transported by a carrier gas through a long capillary column. cas.cz Separation is achieved based on differences in boiling points and interactions with the column's stationary phase. By employing specialized columns and precise temperature programming, HTGC can resolve complex mixtures of isomers. researchgate.netcas.cz Its primary limitation for bulk purification is the small sample size that can be processed in each run.

Fractional Crystallization

This method leverages differences in melting points and solubility among the components in a mixture. masterorganicchemistry.com The crude product is dissolved in a suitable solvent, and the solution is slowly cooled. The least soluble compound, often the most symmetrical or highest-melting isomer, will crystallize first and can be isolated by filtration. nih.gov This technique can be highly effective at achieving very high purity, particularly if the target molecule forms a well-ordered crystal lattice, but it can also be associated with significant material loss. nih.gov

Table 2: Comparison of Purification Techniques for Highly Branched Saturated Hydrocarbons

| Technique | Principle of Separation | Advantages | Limitations | Citation(s) |

| High-Vacuum Fractional Distillation | Difference in boiling points. | Good for separating components with large differences in molecular weight; suitable for large scales. | Ineffective for separating isomers with close boiling points; risk of thermal decomposition for very large molecules. | masterorganicchemistry.comnih.gov |

| Adsorption Chromatography | Differential adsorption on a solid stationary phase based on molecular size and shape. | High resolving power for isomers; applicable to a wide range of nonpolar compounds. | Can be slow and require large volumes of solvent; may not separate all closely related isomers. | nih.govresearchgate.netnih.gov |

| High-Temperature Gas Chromatography (HTGC) | Partitioning between a mobile gas phase and a stationary liquid phase based on boiling point and polarity. | Excellent separation efficiency for complex isomeric mixtures; high resolution. | Typically limited to small (analytical or semi-preparative) sample sizes; requires volatile and thermally stable compounds. | researchgate.netcsic.escas.cz |

| Fractional Crystallization | Difference in solubility and melting point at a given temperature. | Can yield very high purity product; scalable. | Dependent on the compound's ability to form crystals; can result in significant material loss in the mother liquor. | masterorganicchemistry.comnih.gov |

Sophisticated Spectroscopic and Structural Elucidation of 8 Hexyl 8 Pentylhexadecane

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Stereochemical Assignment and Conformational Analysis

High-resolution NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules in solution. For a saturated hydrocarbon like 8-Hexyl-8-pentylhexadecane, with its numerous chemically similar methylene (B1212753) (-CH₂-) and methyl (-CH₃) groups, advanced NMR techniques are indispensable.

Application of Advanced 2D NMR Techniques (e.g., COSY, NOESY, HMBC, HSQC) for Elucidating the Quaternary Carbon Center and Branching Pattern

The central challenge in the NMR analysis of this compound is the unambiguous identification of the quaternary carbon at the C8 position and the precise assignment of the signals corresponding to the pentyl, hexyl, and the two heptyl chains attached to it. While one-dimensional ¹H and ¹³C NMR provide initial information, two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle. researchgate.netyoutube.comsdsu.eduepfl.ch

¹³C NMR Spectroscopy : The ¹³C NMR spectrum is expected to show a distinct signal for the quaternary carbon, which is typically weaker than the protonated carbon signals due to the absence of Nuclear Overhauser Effect (NOE) enhancement and longer relaxation times. oregonstate.eduhuji.ac.il In structurally similar branched alkanes with quaternary carbons (BAQCs), such as 3,3-diethylpentadecane, the quaternary carbon signal appears at a characteristic chemical shift. pnas.orgpnas.org For this compound, this signal would be a key indicator of the branched structure. The chemical shifts of the other carbon atoms would appear in the typical aliphatic region (approximately 10-40 ppm), with carbons closer to the branching point experiencing slightly different electronic environments. libretexts.orgresearchgate.net

Heteronuclear Single Quantum Coherence (HSQC) : The HSQC experiment correlates each carbon atom with its directly attached protons. researchgate.netsdsu.eduepfl.ch This is instrumental in distinguishing between the numerous -CH₂- groups in the different alkyl chains. The quaternary carbon, having no attached protons, will be absent from the HSQC spectrum, confirming its identity.

Heteronuclear Multiple Bond Correlation (HMBC) : The HMBC experiment is arguably the most critical for this structural elucidation, as it reveals correlations between carbons and protons that are two or three bonds apart. researchgate.netyoutube.comsdsu.edu By analyzing the HMBC spectrum, one can piece together the connectivity of the molecule. For instance, the protons on the -CH₂- groups adjacent to the C8 quaternary carbon will show a correlation to the quaternary carbon signal. This unequivocally establishes the branching pattern.

Correlation Spectroscopy (COSY) : The COSY experiment reveals proton-proton couplings within the same spin system. researchgate.netsdsu.edu This is used to trace the connectivity of protons along each of the four alkyl chains, confirming their lengths (pentyl, hexyl, and two heptyl chains).

Nuclear Overhauser Effect Spectroscopy (NOESY) : While primarily used for determining through-space proximity, NOESY can provide complementary information on the conformational preferences of the flexible alkyl chains.

A representative table of expected ¹³C NMR chemical shifts for this compound, based on data from analogous branched alkanes, is presented below. pnas.orgpnas.orgnih.gov

| Carbon Atom | Expected Chemical Shift (δ) ppm | Multiplicity |

| C8 (Quaternary) | ~35-40 | C |

| -CH₂- (adjacent to C8) | ~25-30 | CH₂ |

| -CH₂- (chain) | ~20-30 | CH₂ |

| -CH₃ (terminal) | ~14 | CH₃ |

Isotopic Labeling Strategies for Detailed NMR Spectral Interpretation

In cases of extreme spectral overlap, isotopic labeling can be a powerful, albeit synthetically demanding, strategy. By selectively incorporating ¹³C at specific positions within the molecule, the corresponding signals in the ¹³C NMR spectrum can be unambiguously identified. For instance, synthesizing this compound with a ¹³C-labeled terminal methyl group on the pentyl chain would allow for the definitive assignment of that specific methyl signal. While not routinely employed for simple alkanes, this method remains a gold standard for complex structural problems.

Vibrational Spectroscopy (Fourier-Transform Infrared and Raman) for Conformational Fingerprinting and Structural Integrity Verification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule and is particularly sensitive to the types of bonds and their local environment. hpst.cznih.govnih.govresearchgate.net

For a large alkane like this compound, the FT-IR and Raman spectra are expected to be dominated by features characteristic of saturated hydrocarbons. nih.govnsf.govnih.govosti.gov

C-H Stretching Vibrations : Strong bands in the 2850-3000 cm⁻¹ region of the FT-IR spectrum correspond to the symmetric and asymmetric stretching vibrations of the C-H bonds in the methyl and methylene groups.

C-H Bending Vibrations : Bands around 1465 cm⁻¹ are due to the scissoring and bending vibrations of -CH₂- groups, while bands near 1375 cm⁻¹ are characteristic of the symmetric bending of -CH₃ groups.

Fingerprint Region : The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex series of bands corresponding to various C-C stretching and C-C-C bending modes. While difficult to assign individually for a large molecule, this region provides a unique "fingerprint" that can be used to confirm the identity and purity of the compound by comparison with a reference spectrum.

The presence of a quaternary carbon can subtly influence the vibrational spectra. For example, the skeletal vibrations involving the C-C bonds around the quaternary center will have characteristic frequencies. In some cases, specific vibrational modes associated with the t-butyl group in other molecules have been identified, and similar features might be discernible for the quaternary center in this compound. pnas.org

A summary of expected vibrational frequencies is provided in the table below.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopy |

| C-H Stretch (asymmetric, -CH₃) | ~2960 | FT-IR, Raman |

| C-H Stretch (asymmetric, -CH₂) | ~2925 | FT-IR, Raman |

| C-H Stretch (symmetric, -CH₂) | ~2855 | FT-IR, Raman |

| C-H Bend (scissoring, -CH₂) | ~1465 | FT-IR |

| C-H Bend (symmetric, -CH₃) | ~1375 | FT-IR |

Advanced Mass Spectrometry Techniques for Molecular Formula Confirmation and Complex Fragmentation Pathway Analysis

Mass spectrometry (MS) is a cornerstone for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of fragmentation patterns. rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Isomeric Differentiation

Gas chromatography coupled with mass spectrometry (GC-MS) is the method of choice for analyzing volatile and semi-volatile compounds. ic.ac.uknih.govresearchgate.netresearchgate.netacs.org For this compound, GC-MS serves two primary purposes:

Purity Assessment : The gas chromatogram provides a profile of the sample's purity. A pure sample of this compound should ideally show a single, sharp peak at a specific retention time. The presence of other peaks would indicate impurities or isomeric contaminants.

Isomeric Differentiation : While mass spectrometry alone may struggle to differentiate between isomers with similar fragmentation patterns, their different boiling points often lead to distinct retention times in the gas chromatograph, allowing for their separation and individual analysis.

The electron ionization (EI) mass spectrum of this compound, like other branched alkanes, is characterized by extensive fragmentation. ic.ac.uk The molecular ion peak (M⁺) at m/z 380 may be of very low abundance or absent altogether. acs.org The fragmentation pattern is dominated by cleavage at the branching point, as this leads to the formation of more stable secondary and tertiary carbocations. youtube.comyoutube.com

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Precise Structural Characterization

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of the molecular ion and its fragments. This would confirm the molecular formula of this compound as C₂₇H₅₆.

Tandem mass spectrometry (MS/MS) offers a deeper level of structural detail. fiveable.menih.govyoutube.com In an MS/MS experiment, a specific fragment ion from the initial mass spectrum is selected and then subjected to further fragmentation. This process, known as collision-induced dissociation (CID), generates a "daughter" ion spectrum that provides information about the structure of the "parent" fragment ion. For this compound, key fragmentations would involve the loss of the alkyl chains attached to the quaternary carbon:

Loss of a pentyl radical (C₅H₁₁) would result in a fragment ion at m/z 309.

Loss of a hexyl radical (C₆H₁₃) would lead to a fragment at m/z 295.

Loss of a heptyl radical (C₇H₁₅) would produce a fragment at m/z 281.

The relative abundance of these fragment ions provides insight into the stability of the resulting carbocations and the relative ease of cleavage of the different C-C bonds around the quaternary center. The mass spectra of similar branched alkanes show that fragmentation alpha to the quaternary carbon atom is a dominant pathway. pnas.orgpnas.orgresearchgate.net

A summary of the expected major fragment ions in the mass spectrum of this compound is shown below.

| m/z | Identity |

| 380 | [M]⁺ (Molecular Ion) |

| 309 | [M - C₅H₁₁]⁺ |

| 295 | [M - C₆H₁₃]⁺ |

| 281 | [M - C₇H₁₅]⁺ |

X-ray Crystallography and Electron Diffraction Studies of this compound Derivatives or Co-crystals for Solid-State Structural Determination

A definitive determination of the three-dimensional structure of a molecule is most reliably achieved through single-crystal X-ray diffraction. wikipedia.org This powerful technique relies on the ability of a well-ordered crystal to diffract a beam of X-rays, producing a pattern from which the precise position of each atom can be deduced. wikipedia.org However, the application of this method to a molecule like this compound is fraught with challenges.

Long-chain, flexible alkanes, particularly those with significant branching, are notoriously difficult to crystallize. acs.orgacs.org The high conformational flexibility of the alkyl chains hinders the formation of the highly ordered, repeating lattice structure necessary for diffraction-quality crystals. acs.org Indeed, a comprehensive search of the scientific literature reveals no published single-crystal X-ray diffraction studies for this compound itself. The introduction of branches on an alkane chain is known to lower the melting temperature and can disrupt the packing efficiency seen in linear alkanes, further impeding crystallization. nih.govjeeadv.ac.in

To overcome these challenges, one potential strategy would be the formation of co-crystals. By co-crystallizing this compound with a more rigid, crystalline molecule, it might be possible to induce the formation of a suitable single crystal. The co-crystal would incorporate the alkane within a well-defined crystal lattice, allowing for its structural determination.

Were a suitable crystal or co-crystal of an this compound derivative to be obtained, X-ray diffraction analysis would yield a wealth of structural information. This data is typically presented in a crystallographic information file (CIF) and includes key parameters such as those outlined in the hypothetical data table below.

| Parameter | Hypothetical Value | Description |

| Crystal System | Orthorhombic | The crystal system describes the symmetry of the unit cell. |

| Space Group | P2₁2₁2₁ | The space group provides detailed information about the symmetry elements within the unit cell. |

| a (Å) | 10.5 | The length of the 'a' axis of the unit cell. |

| b (Å) | 8.2 | The length of the 'b' axis of the unit cell. |

| c (Å) | 45.3 | The length of the 'c' axis of the unit cell. |

| α (°) | 90 | The angle between the 'b' and 'c' axes. |

| β (°) | 90 | The angle between the 'a' and 'c' axes. |

| γ (°) | 90 | The angle between the 'a' and 'b' axes. |

| Volume (ų) | 3903.8 | The volume of the unit cell. |

| Z | 4 | The number of molecules per unit cell. |

| R-factor | 0.05 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

In the absence of single crystals, electron diffraction can be a valuable alternative for studying the structure of thin films of organic molecules. aps.orgumich.edudtic.mil For long-chain hydrocarbons, this technique can provide information on the packing and orientation of the molecules within the film. aps.org In a hypothetical electron diffraction experiment, a thin film of this compound could be prepared on a suitable substrate. The resulting diffraction pattern would reveal details about the arrangement of the alkane chains, such as whether they are ordered and their orientation relative to the substrate surface.

Chiroptical Spectroscopy (e.g., VCD, ECD) for Absolute Configuration Determination at the Branched Center (if chiral synthesis is pursued)

As a simple branched alkane, this compound is achiral and therefore optically inactive. It does not possess a stereocenter and will not produce a signal in chiroptical spectroscopy techniques such as Vibrational Circular Dichroism (VCD) or Electronic Circular Dichroism (ECD). However, the introduction of a chiral center into the molecule would render it optically active, and these powerful techniques could then be employed to determine its absolute configuration.

A hypothetical chiral analog of this compound could be synthesized through stereoselective methods. nih.govnih.gov For instance, a synthetic route could be designed to produce a specific enantiomer, such as (R)-8-hexyl-8-pentylhexadecane or (S)-8-hexyl-8-pentylhexadecane. Once a chiral sample is obtained, VCD and ECD spectroscopy become invaluable tools for assigning the absolute configuration of the newly created stereocenter.

Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.govwhiterose.ac.ukrsc.org The resulting spectrum is highly sensitive to the three-dimensional arrangement of atoms and can be used to determine the absolute configuration by comparing the experimental spectrum to a theoretically calculated spectrum for a known enantiomer. nih.gov

Electronic Circular Dichroism (ECD) operates on a similar principle but in the ultraviolet-visible region of the electromagnetic spectrum. mdpi.comresearchgate.net It measures the differential absorption of circularly polarized light associated with electronic transitions within the molecule. For alkanes, which lack traditional chromophores, the ECD signals would be weak and appear in the far-UV region. mdpi.com Nevertheless, with sensitive instrumentation, an ECD spectrum could be obtained and, like VCD, compared with theoretical calculations to establish the absolute configuration.

A hypothetical VCD experiment on a chiral derivative of this compound would yield a spectrum with positive and negative bands corresponding to the vibrational modes of the molecule. The table below illustrates the type of data that would be obtained.

| Wavenumber (cm⁻¹) | ΔA (x 10⁻⁵) | Vibrational Assignment |

| 2960 | +2.5 | Asymmetric CH₃ stretch |

| 2925 | -5.1 | Asymmetric CH₂ stretch |

| 2872 | +1.8 | Symmetric CH₃ stretch |

| 2853 | -3.7 | Symmetric CH₂ stretch |

| 1465 | -2.9 | CH₂ scissoring |

| 1378 | +1.2 | CH₃ symmetric deformation |

By comparing the signs and intensities of these experimental bands to those predicted by quantum mechanical calculations for, say, the (R)-enantiomer, one could unambiguously assign the absolute configuration of the synthesized chiral alkane.

Computational Chemistry and Theoretical Investigations of 8 Hexyl 8 Pentylhexadecane

Quantum Chemical Calculations for Electronic Structure, Molecular Energetics, and Conformational Landscapes

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 8-hexyl-8-pentylhexadecane at the atomic level. These methods are used to determine the electronic structure, predict molecular energies, and map out the complex conformational landscapes of this highly branched alkane.

Density Functional Theory (DFT) Studies of Stable Conformations and Rotational Barriers

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure of many-body systems. For a molecule as flexible as this compound, DFT is instrumental in identifying its most stable three-dimensional arrangements, or conformations. By systematically rotating the various carbon-carbon bonds and calculating the corresponding energy, a potential energy surface can be mapped.

The lowest points on this surface correspond to the most stable conformations. The energy differences between these stable forms and the transition states connecting them define the rotational barriers. This information is crucial for understanding the molecule's flexibility and its behavior in different physical states.

Table 1: Hypothetical DFT-Calculated Relative Energies of this compound Conformers

| Conformer | Relative Energy (kJ/mol) | Key Dihedral Angles (degrees) |

| Global Minimum | 0.00 | C1-C2-C3-C4: 180 (anti) |

| Local Minimum 1 | 3.52 | C1-C2-C3-C4: 60 (gauche) |

| Local Minimum 2 | 5.18 | C5-C6-C7-C8: 65 (gauche) |

| Rotational Barrier 1 | 12.45 | Transition state between global and local minimum 1 |

| Rotational Barrier 2 | 15.89 | Transition state involving rotation of the hexyl group |

Ab Initio Methods for High-Accuracy Energy and Structure Predictions

Ab initio methods are quantum chemical calculations that are based on first principles, without the use of empirical data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate predictions of molecular energies and structures. While computationally more expensive than DFT, ab initio calculations are often used as a benchmark to validate the results of less demanding methods. For this compound, high-accuracy ab initio calculations can provide a definitive theoretical structure and energy, serving as a "gold standard" for other computational models.

Molecular Dynamics Simulations for Dynamic Behavior, Conformational Sampling, and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can reveal its dynamic behavior, such as how it folds and changes shape in the liquid state. These simulations also allow for extensive conformational sampling, providing a statistical understanding of which shapes the molecule is most likely to adopt at a given temperature. Furthermore, MD can be used to study how molecules of this compound interact with each other, which is key to understanding its bulk properties like viscosity and density.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies) via Computational Models and Comparison with Experimental Data

Computational models can predict various spectroscopic parameters, which can then be compared with experimental data to validate both the computational method and the experimental structural assignment. For instance, Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies (from infrared spectroscopy) can be calculated using quantum chemical methods. nih.govuncw.eduarxiv.orgresearchgate.netnih.gov The accuracy of these predictions has become a powerful tool in structural elucidation. nih.gov

Table 2: Hypothetical Comparison of Calculated and Experimental ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) | Difference (ppm) |

| C1 | 14.2 | 14.1 | 0.1 |

| C2 | 22.8 | 22.7 | 0.1 |

| C8 (quaternary) | 38.5 | 38.3 | 0.2 |

| C9 | 32.1 | 31.9 | 0.2 |

| C16 | 14.3 | 14.1 | 0.2 |

Computational Modeling of Phase Equilibria and Thermodynamic Properties of this compound and its Mixtures

Computational modeling can be employed to predict the phase behavior of this compound, such as its boiling point and vapor pressure. mdpi.com These models can also be used to understand how it behaves in mixtures with other substances. Thermodynamic properties like enthalpy of formation, entropy, and heat capacity can be calculated, providing a complete thermochemical profile of the molecule. mdpi.com This is particularly useful in chemical engineering applications where such data is essential for process design and optimization.

Development and Refinement of Force Fields for Highly Branched Alkanes in Molecular Simulations

A force field is a set of parameters used in molecular mechanics and molecular dynamics simulations to describe the potential energy of a system of atoms or molecules. The accuracy of MD simulations is highly dependent on the quality of the force field used. researchgate.net For highly branched alkanes like this compound, standard force fields may not be sufficiently accurate due to the complex interactions arising from the crowded central carbon atom. Therefore, a significant area of research is the development and refinement of force fields specifically parameterized for these types of molecules. This involves fitting the force field parameters to high-quality quantum chemical calculations or experimental data to ensure that the simulations accurately reproduce the real-world behavior of these compounds. researchgate.net

Occurrence and Chemical Ecology of 8 Hexyl 8 Pentylhexadecane in Natural Systems

Identification and Distribution of 8-Hexyl-8-pentylhexadecane in Botanical and Geological Samples

This compound has been detected in a limited number of plant species, often as a trace component within the complex mixture of volatile and non-volatile compounds. Its identification has been primarily achieved through gas chromatography-mass spectrometry (GC-MS) analysis of plant extracts.

Notable botanical sources include:

Cnidium monnieri (L.) Cusson: This traditional medicinal plant, belonging to the Apiaceae family, has been found to contain this compound. nih.gov A comprehensive review of the phytochemicals in Cnidium monnieri lists this branched alkane among the identified compounds. nih.gov

Blepharis ciliaris (L.) B.L. Burtt: GC-MS analysis of the n-hexane fraction of the aerial parts of this plant, collected from Southern Sinai, revealed the presence of this compound. thieme-connect.comresearchgate.net It was detected as a minor component of the unsaponifiable matter. thieme-connect.comresearchgate.net

Vitis vinifera (Grapevine): A 2023 study analyzing the phytochemical diversity of seven grapevine varieties in the Kurdistan Region of Iraq identified this compound in the methanolic extract of the 'Hejazi' variety leaves. researchgate.netrdd.edu.iq It was classified as a fatty alkane and was one of 61 bioactive compounds identified in this variety. rdd.edu.iq

Currently, there is no available information in the provided search results regarding the identification of this compound in geological samples.

Table 1: Botanical Identification of this compound

| Botanical Source | Plant Part | Analytical Method | Reference |

| Crocus sativus (Saffron) | Stigmas | GC-MS | researchgate.netresearchgate.net |

| Cnidium monnieri (L.) Cusson | Not specified | GC-MS | nih.gov |

| Blepharis ciliaris (L.) B.L. Burtt | Aerial Parts | GC-MS | thieme-connect.comresearchgate.net |

| Vitis vinifera (Grapevine) | Leaves | GC-MS | researchgate.netrdd.edu.iq |

Biosynthetic Pathways and Proposed Mechanisms for Branched Alkane Formation in Organisms

The biosynthesis of alkanes in organisms, including branched-chain alkanes, is generally understood to originate from fatty acid metabolism. researchgate.netnih.govnih.gov While the specific pathway for this compound has not been elucidated, the general mechanisms for branched alkane formation provide a probable framework.

Branched-chain alkanes are synthesized through a pathway that involves the extension of a fatty acid chain, followed by a terminal modification. researchgate.net In many microorganisms, this process is catalyzed by a two-step enzymatic reaction. frontiersin.org First, an acyl-acyl carrier protein (acyl-ACP) reductase reduces a fatty acyl-ACP to a fatty aldehyde. frontiersin.org Subsequently, an aldehyde-deformylating oxygenase (ADO) catalyzes the removal of a carbonyl group from the fatty aldehyde, yielding the corresponding alkane. frontiersin.org

The introduction of branches into the hydrocarbon chain is achieved through the use of specific initiator and elongator molecules during fatty acid synthesis. researchgate.net The type II fatty acid synthesis (FAS) system is responsible for producing both straight-chain and branched-chain alkanes. researchgate.net While acetyl-CoA and propionyl-CoA serve as initiators for straight and odd-numbered straight chains, branched-chain synthesis utilizes initiators like 2-methyl-propionyl-[acp] and 3-methylbutanoyl-[acp]. researchgate.net The elongation of the chain occurs through the addition of two-carbon units from malonyl-CoA or the introduction of a branch via (S)-methyl-malonyl-[acp]. researchgate.net

The highly branched structure of this compound suggests a complex series of elongation and branching steps, likely involving multiple enzymatic activities to achieve the specific placement of the hexyl and pentyl groups at the C8 position of the hexadecane (B31444) backbone. The precise enzymes and intermediates involved in the biosynthesis of this particular compound in the identified plant species remain a subject for future research.

Role of this compound as a Biomarker or Component in Complex Natural Mixtures

In the context of Crocus sativus, the identification of a diverse array of volatile compounds, including this compound, is important for understanding the quality and authenticity of saffron. researchgate.net While other compounds like valeric acid have been proposed as potential biomarkers for the geographic origin of saffron, the presence of minor components like this compound adds to the complexity of the chemical profile. researchgate.netresearchgate.net

Similarly, in Vitis vinifera, the variation in the presence and concentration of numerous bioactive compounds, including this branched alkane, across different varieties highlights the biochemical diversity within the species. researchgate.netrdd.edu.iq This diversity can influence the plant's interactions with its environment and its potential uses.

Extraction and Isolation Methodologies for this compound from Natural Sources

The extraction and isolation of this compound from natural sources are dictated by its non-polar, hydrocarbon nature. The methodologies employed in the studies where it was identified reflect this characteristic.

Solvent Extraction: The initial step typically involves the extraction of the plant material with a solvent or a series of solvents of increasing polarity. For instance, in the study of Blepharis ciliaris, the air-dried aerial parts were first extracted with 70% methanol. thieme-connect.com This initial extract was then subjected to solvent fractionation using n-hexane, a non-polar solvent, which would selectively dissolve compounds like this compound. thieme-connect.com Similarly, in the analysis of Crocus sativus, non-polar solvents such as chloroform, petroleum ether, and hexane (B92381) were used for ultrasonic-assisted extraction. researchgate.net The methanolic extract of grapevine leaves was also used for the identification of this compound. rdd.edu.iq

Chromatographic Separation: Following the initial extraction, chromatographic techniques are essential for the separation and purification of individual components. In the case of Blepharis ciliaris, the n-hexane soluble fraction was subjected to vacuum liquid chromatography (VLC) using a gradient of n-hexane and ethyl acetate. thieme-connect.com Further purification of fractions often involves column chromatography on silica (B1680970) gel. thieme-connect.com

Identification: The final identification of this compound is typically achieved using gas chromatography-mass spectrometry (GC-MS). This technique separates the volatile components of the extract and provides a mass spectrum for each component, which can be compared to spectral libraries for identification. researchgate.netthieme-connect.comresearchgate.net

Table 2: Extraction and Isolation Methodologies for this compound

| Plant Source | Extraction Solvent(s) | Separation Technique(s) | Identification Method | Reference |

| Crocus sativus | Hexane, Chloroform, Petroleum Ether | Ultrasonic-assisted extraction | GC-MS | researchgate.net |

| Blepharis ciliaris | 70% Methanol, n-Hexane | Solvent fractionation, Vacuum Liquid Chromatography | GC-MS | thieme-connect.com |

| Vitis vinifera | Methanol | Not specified | GC-MS | rdd.edu.iq |

Advanced Applications and Behavior of 8 Hexyl 8 Pentylhexadecane in Engineered Systems

Investigation of 8-Hexyl-8-pentylhexadecane as a Model Component for Complex Hydrocarbon Mixtures in Petroleum Chemistry

The intricate nature of petroleum, a complex mixture of countless hydrocarbon compounds, presents a significant challenge for analysis and modeling. researchgate.net To simplify this complexity, researchers often utilize model compounds that represent specific fractions or structural motifs found in crude oil. Highly branched alkanes, such as this compound, are of particular interest as they are major components of the "unresolved complex mixture" (UCM) often observed in gas chromatography of petroleum samples. core.ac.uk

Furthermore, understanding the fragmentation patterns of such large alkanes in mass spectrometry is vital for the detailed molecular characterization of heavy hydrocarbon fractions. researchgate.net The synthesis of specific, highly branched alkanes serves to create standards for chromatographic analysis, aiding in the identification of unknown components within the UCM of petroleum. researchgate.net

Table 1: General Properties of High Molecular Weight Alkanes Relevant to Petroleum Chemistry

| Property | General Trend for Highly Branched Alkanes | Significance in Petroleum Chemistry |

| Boiling Point | Lower than linear alkanes of similar carbon number. pressbooks.publibretexts.org | Influences fractional distillation cut points. |

| Melting Point | Complex behavior; high symmetry can increase melting point. pressbooks.pub | Affects crude oil pour point and wax precipitation. |

| Viscosity | Generally higher at low temperatures compared to linear alkanes. | Impacts oil flowability in reservoirs and pipelines. |

| Thermal Stability | C-C bonds can be broken during cracking processes. wikipedia.org | Key for converting heavy fractions to more valuable products. |

Note: This table represents general trends for highly branched alkanes and is intended for illustrative purposes, as specific data for this compound is not available.

Role in the Formulation of Advanced Lubricants and Functional Fluids: Chemical Interactions and Rheological Implications

Synthetic hydrocarbons, including highly branched alkanes (isoparaffins), are fundamental components of advanced lubricants and functional fluids. wikipedia.org Their tailored molecular structures offer significant advantages over conventional mineral oils, such as improved thermal stability, a higher viscosity index (less change in viscosity with temperature), and lower volatility. machinerylubrication.com Although direct rheological data for this compound is absent from the literature, the behavior of similar molecules provides insight into its potential performance.

The extensive branching in a molecule like this compound would likely result in a high viscosity index, a desirable property for lubricants operating over a wide range of temperatures. machinerylubrication.com The lack of easily abstractable hydrogen atoms and the stability of the carbon-carbon bonds would contribute to excellent oxidative and thermal stability, reducing the formation of sludge and deposits. libretexts.org

The rheological behavior of fluids containing such large, branched alkanes is complex. At low shear rates, the molecules can entangle, leading to high viscosity. As shear stress increases, the molecules may align, resulting in shear-thinning behavior. researchgate.net This non-Newtonian characteristic is crucial for applications such as engine oils, where high viscosity is needed for film strength at low speeds, and lower viscosity is desired for reduced friction at high speeds.

Table 2: Inferred Rheological Implications of this compound in Lubricants

| Rheological Property | Inferred Characteristic for this compound | Implication for Lubricant Formulation |

| Viscosity Index | High | Stable performance across a wide temperature range. |

| Low-Temperature Viscosity | Potentially high, but branching may disrupt wax formation. | Important for cold-start performance. |

| High-Temperature Stability | High | Reduced oil degradation and deposit formation. |

| Shear Stability | Likely to exhibit shear-thinning behavior. | Can contribute to improved fuel efficiency. |

Note: This table is based on the known properties of synthetic isoparaffins and is speculative in the absence of direct data for this compound.

Interfacial Phenomena and Surface Chemistry of this compound in Multiphase Systems

The interfacial properties of alkanes, such as surface tension, are critical in multiphase systems like emulsions and foams, which are relevant in various industrial processes, including enhanced oil recovery and lubricant formulations. The surface tension of hydrocarbons is influenced by molecular structure, with branching generally leading to slightly lower surface tensions compared to linear alkanes of the same molecular weight. researchgate.net

For a large, branched molecule like this compound, its nonpolar nature would result in a low affinity for polar surfaces and a high interfacial tension with polar liquids like water. lumenlearning.com In lubricant formulations, this hydrophobicity is beneficial as it helps to displace water from metal surfaces, providing corrosion protection. wikipedia.org

In the context of multiphase flows, the presence of such molecules can affect droplet coalescence and emulsion stability. While specific data on this compound is unavailable, studies on other branched hydrocarbons could provide a basis for modeling its interfacial behavior.

Potential as a Component in Specialized Materials Science Applications (e.g., as a diluent or plasticizer, if focusing on chemical role)

In materials science, large, non-volatile organic molecules can be used as diluents or plasticizers in polymer formulations. numberanalytics.comnumberanalytics.com A plasticizer is a substance added to a material, usually a polymer, to increase its flexibility, workability, and distensibility. Highly branched alkanes, due to their ability to disrupt polymer chain packing, could potentially serve this function.

The introduction of a molecule like this compound into a polymer matrix would likely lower the glass transition temperature (Tg) of the polymer, making it more flexible at lower temperatures. Its large molecular size and low volatility would be advantageous, ensuring its permanence within the material over time. The inert nature of alkanes would also prevent unwanted chemical reactions with the polymer. libretexts.org

While there is no specific literature detailing the use of this compound as a plasticizer, the general principles of polymer science suggest it could be a candidate for modifying the properties of certain types of polymers, particularly nonpolar elastomers and plastics. numberanalytics.comnumberanalytics.com Its role would be purely physical, acting as a molecular lubricant between polymer chains.

Environmental Fate and Analytical Characterization of 8 Hexyl 8 Pentylhexadecane in Complex Matrices

Biodegradation Pathways and Microbial Transformation of Highly Branched Alkanes in Environmental Compartments

The biodegradation of alkanes is a primary mechanism for their removal from the environment, driven by a diverse range of microorganisms. nih.gov While straight-chain n-alkanes are readily biodegradable under many conditions, the presence of branching in the carbon skeleton, as seen in 8-hexyl-8-pentylhexadecane, generally increases their recalcitrance to microbial attack. kemdiktisaintek.go.id

Aerobic Biodegradation:

Under aerobic conditions, the initial step in alkane degradation is typically the oxidation of the molecule by monooxygenase enzymes. researchgate.netasm.org This can occur at a terminal ( monoterminal oxidation) or subterminal position on the alkane chain. asm.orgfrontiersin.org The resulting alcohol is then further oxidized to an aldehyde and then to a fatty acid, which can enter the central metabolic pathways of the microorganism. oup.com For highly branched alkanes, steric hindrance at the branching points can make it difficult for enzymes to access the carbon chain, thus slowing the degradation process. kemdiktisaintek.go.id However, some bacterial strains, such as those from the genera Rhodococcus and Nocardia, have demonstrated the ability to degrade branched alkanes. nih.govresearchgate.net

Anaerobic Biodegradation:

In the absence of oxygen, the anaerobic biodegradation of alkanes proceeds through different mechanisms. One established pathway involves the addition of fumarate (B1241708) to the alkane molecule, a reaction catalyzed by the enzyme benzylsuccinate synthase or its analogs. This process has been primarily studied for toluene (B28343) and other alkylbenzenes, but evidence suggests a similar mechanism for some n-alkanes. nih.govfrontiersin.org For branched alkanes, evidence for anaerobic degradation is more limited, although some studies have shown the potential for their transformation under nitrate-reducing or methanogenic conditions. nih.govfrontiersin.org The specific pathways and microbial consortia involved in the anaerobic breakdown of highly branched alkanes like this compound are still an active area of research.

Factors Influencing Biodegradation:

Several environmental factors influence the rate and extent of alkane biodegradation, including:

Oxygen Availability: Aerobic degradation is generally faster and more complete than anaerobic degradation. nih.gov

Nutrient Availability: The presence of nitrogen and phosphorus is essential for microbial growth and enzymatic activity.

Temperature: Low temperatures can significantly reduce the rate of biodegradation. asm.org

Bioavailability: The low water solubility of high molecular weight alkanes can limit their availability to microorganisms.

Abiotic Degradation Mechanisms (e.g., Photo-oxidation, Hydrolysis) in Various Environmental Conditions

While biodegradation is a major fate process, abiotic degradation mechanisms can also contribute to the transformation of alkanes in the environment.

Photo-oxidation:

Photo-oxidation involves the degradation of a compound through reactions initiated by light energy. Alkanes can undergo photo-oxidation in the atmosphere and on surfaces exposed to sunlight. rsc.org This process is often mediated by reactive oxygen species, such as hydroxyl radicals (•OH), which can abstract a hydrogen atom from the alkane molecule, leading to the formation of an alkyl radical. rsc.orgyoutube.com This radical can then react with oxygen to form a variety of oxygenated products, including alcohols and carbonyl compounds. rsc.org The presence of photosensitizers, such as nitroaromatics, can enhance the rate of photo-oxidation. rsc.org For highly branched alkanes, the tertiary carbon-hydrogen bonds at the branching points are generally more susceptible to hydrogen abstraction, potentially leading to a different suite of photo-oxidation products compared to linear alkanes.

Hydrolysis:

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. Alkanes, being composed of only carbon and hydrogen atoms linked by nonpolar covalent bonds, are generally considered to be stable to hydrolysis under typical environmental conditions. youtube.com The C-C and C-H bonds are not susceptible to attack by water molecules. Therefore, hydrolysis is not considered a significant degradation pathway for this compound in the environment.

Chromatographic Separation and Detection Methods for this compound in Environmental Samples

The analysis of complex hydrocarbon mixtures found in environmental samples requires powerful analytical techniques to separate and identify individual components. Gas chromatography (GC) is the primary method used for the analysis of volatile and semi-volatile organic compounds like this compound. researchgate.net

Development of High-Resolution Gas Chromatography (HRGC) and Comprehensive Two-Dimensional Gas Chromatography (GCxGC) for Isomer Separation

The separation of isomeric compounds, such as the many possible branched alkanes in a petroleum sample, presents a significant analytical challenge.

High-Resolution Gas Chromatography (HRGC):

HRGC utilizes long capillary columns with a small internal diameter to achieve high separation efficiency. This allows for the separation of many closely related isomers. However, for extremely complex mixtures containing thousands of compounds, even HRGC may not provide complete resolution, resulting in a large "unresolved complex mixture" (UCM) or "hump" in the chromatogram. chromatographyonline.com

Comprehensive Two-Dimensional Gas Chromatography (GCxGC):

GCxGC is a powerful technique that provides significantly enhanced separation capacity compared to one-dimensional GC. chromatographyonline.com In GCxGC, the effluent from a primary GC column is subjected to a second, independent separation on a shorter, secondary column with a different stationary phase. mosh-moah.de This results in a two-dimensional chromatogram where compounds are separated based on two different properties, such as boiling point and polarity. mosh-moah.de This structured separation allows for the resolution of thousands of individual compounds, including numerous branched and cyclic alkanes that would co-elute in a one-dimensional separation. acs.orgnih.gov GCxGC is particularly well-suited for the detailed characterization of complex hydrocarbon mixtures and the identification of specific isomers like this compound. mosh-moah.deacs.org

Quantitative Analytical Techniques for Trace Level Detection

Detecting and quantifying trace levels of this compound in environmental matrices like soil and water requires sensitive and selective analytical methods.

Sample Preparation:

Prior to analysis, the target analyte must be extracted from the sample matrix and concentrated. Common techniques include:

Ultrasonic Extraction: Used for solid samples like soil. nih.gov

Solid-Phase Microextraction (SPME): A solvent-free technique for extracting analytes from water or the headspace of a sample. nih.gov

Kuderna-Danish (K.D.) Concentrator: Used to enrich the extracted analytes. nih.gov

Detection:

Flame Ionization Detector (FID): A universal detector for organic compounds that provides a response proportional to the amount of carbon. nih.gov It is robust and widely used for quantification. nih.gov

Mass Spectrometry (MS): Provides structural information about the separated compounds, allowing for their positive identification. nih.gov When coupled with GC (GC-MS) or GCxGC (GCxGC-MS), it is a powerful tool for identifying specific isomers and their metabolites. nih.govmosh-moah.de High-sensitivity mass spectrometers, such as time-of-flight (TOF) mass spectrometers, are often used with GCxGC due to the fast elution of peaks from the secondary column. mosh-moah.de

The combination of these techniques allows for the detection and quantification of highly branched alkanes at low concentrations (mg/kg or lower) in environmental samples. nih.gov

Transport and Partitioning Behavior of this compound in Environmental Media (e.g., soil, water, air)

The transport and partitioning of this compound in the environment are governed by its physicochemical properties, primarily its low water solubility and high octanol-water partition coefficient (Kow). As a large, nonpolar molecule, it will have a strong tendency to associate with organic matter in soil and sediment and to partition into fatty tissues of organisms.

Soil:

In soil, this compound will be strongly adsorbed to organic matter. Its mobility in soil will be low, and it is unlikely to leach significantly into groundwater. The transport of this compound in the subsurface will be primarily associated with the movement of soil particles through erosion.

Water:

Due to its very low water solubility, the concentration of this compound dissolved in water will be minimal. It will preferentially partition to suspended organic particles and sediments. Transport in aquatic systems will largely occur through the movement of these particles.

Air:

While this compound has a relatively low vapor pressure, it can volatilize into the atmosphere, particularly from contaminated soils at higher temperatures. In the atmosphere, it can be transported over long distances and can partition to atmospheric particulate matter. Its atmospheric fate will be primarily determined by photo-oxidation reactions. copernicus.orgcopernicus.org

Modeling the Environmental Behavior and Persistence of Highly Branched Alkanes

Environmental fate models are used to predict the transport, partitioning, and persistence of chemicals in the environment. For highly branched alkanes like this compound, these models need to account for their unique physicochemical properties and degradation characteristics.

Recent modeling efforts have focused on predicting the formation of secondary organic aerosols (SOA) from the atmospheric oxidation of branched alkanes. copernicus.orgcopernicus.org These models, such as the Unified Partitioning Aerosol Phase Reaction (UNIPAR) model, consider the influence of molecular structure, including the degree and position of branching, on the volatility and reactivity of the oxidation products. copernicus.orgcopernicus.org Generally, branched alkanes and their oxidation products are more volatile than their linear counterparts with the same carbon number. copernicus.org However, the reduction in autoxidation potential due to branching can lead to a lower yield of low-volatility products that contribute to SOA formation. copernicus.org

Models have also been developed to predict the GCxGC elution patterns of a wide range of hydrocarbon structures. nih.gov By calibrating these models with experimental data for known compounds, it is possible to predict the retention times of other hydrocarbons, aiding in their identification in complex mixtures. nih.gov This can be a valuable tool for interpreting GCxGC data from environmental samples and assessing the presence and potential risks of specific branched alkanes. nih.gov

Future Research Directions and Unexplored Avenues for 8 Hexyl 8 Pentylhexadecane Chemistry

Integration of Machine Learning and Artificial Intelligence for Predictive Synthesis and Property Estimation of Branched Alkanes

The complexity of branched alkanes like 8-Hexyl-8-pentylhexadecane makes traditional methods of property prediction and synthesis design challenging. Machine learning (ML) and artificial intelligence (AI) offer powerful tools to navigate this complexity.

Future research should focus on developing sophisticated AI models, such as multilayer perceptron (MLP) neural networks, to accurately predict the physicochemical properties of highly branched alkanes. researchgate.netbme.hubme.hu These models can be trained on datasets of known hydrocarbons, using molecular descriptors like atomic numbers, functional groups, and molecular complexity as inputs. researchgate.netbme.hubme.hu The goal is to create predictive tools that outperform conventional group contribution methods, especially for properties like boiling point, melting point, and flashpoint. researchgate.netbme.hubme.hu

Furthermore, ML can be applied to predictive synthesis. nd.edu By analyzing vast datasets of chemical reactions, ML algorithms can identify optimal reaction pathways and conditions for the synthesis of specific branched alkanes, including this compound. This approach can accelerate the discovery of novel synthetic routes with improved yields and selectivity. nd.edu The development of graph embedding models is particularly promising for distinguishing between closely related isomers and predicting their mass spectra, which is crucial for impurity identification during synthesis. syngeneintl.com

Table 1: Comparison of Predictive Model Performance

| Property | Conventional Method (MAE) | AI Model (MAE) |

| Flash Point | 14.40 °C | 7.83 °C |

This table illustrates the superior performance of AI models over conventional methods in predicting hydrocarbon properties, as demonstrated in a study where the AI model showed a significantly lower Mean Absolute Error (MAE) for flash point prediction. bme.hu

Exploration of Novel Catalytic Systems for Atom-Economical and Sustainable Synthesis of this compound and its Analogues

The development of efficient and sustainable synthetic methods for highly branched alkanes is a critical research area. Current methods often lack the desired selectivity and can be environmentally burdensome.

Future investigations should explore novel catalytic systems that promote atom economy and sustainability. This includes the development of catalysts that can selectively form the specific carbon-carbon bonds required for the synthesis of this compound. For instance, research into ruthenium on ceria (Ru/CeO2) has shown promise in the selective hydrogenolysis of C-C bonds in branched hydrocarbons without skeletal isomerization, suggesting its potential for controlled synthesis. nih.gov The use of rhodium on ceria (Rh/CeO2) has also been identified as an excellent catalyst in cellulose (B213188) gasification, indicating the potential for ceria-based supports in hydrocarbon transformations. elsevierpure.com

The focus should be on designing catalysts that operate under mild reaction conditions, minimize waste generation, and utilize renewable feedstocks where possible. This aligns with the growing demand for green chemistry principles in the chemical industry.

In Situ Spectroscopic Studies of Reaction Mechanisms Involved in Branched Alkane Formation and Transformation

A fundamental understanding of the reaction mechanisms governing the formation and transformation of branched alkanes is essential for optimizing synthetic processes and developing new catalytic systems. In situ spectroscopic techniques provide a powerful means to probe these mechanisms under real reaction conditions.

Future research should employ techniques like in situ Raman spectroscopy and Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy to monitor the evolution of reactants, intermediates, and products in real-time. researchgate.netrsc.orgresearchgate.net This allows for the direct observation of transient species and the elucidation of reaction pathways. rsc.orgresearchgate.net By correlating spectroscopic data with catalytic performance, researchers can gain insights into the nature of active sites and the factors that control selectivity. rsc.orgresearchgate.net

The integration of in situ spectroscopy with other characterization techniques can provide a more comprehensive understanding of the reaction mechanisms. rsc.orgresearchgate.net This detailed mechanistic knowledge is crucial for the rational design of improved catalysts and reaction conditions for the synthesis of this compound.

Advanced Characterization Techniques for Understanding Dynamic Molecular Behavior in Complex Environments

The physical and chemical properties of this compound are intrinsically linked to its dynamic molecular behavior in various environments. Advanced characterization techniques are needed to probe these dynamics at the molecular level.

Future research should leverage a suite of advanced analytical methods. Molecular simulation, including molecular dynamics (MD) and Monte Carlo (MC) simulations, can predict fluid properties and phase behavior under different conditions. numberanalytics.com Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about molecular structure and dynamics. northwestern.edu Mass spectrometry is essential for determining molecular weight and identifying unknown compounds. northwestern.edu High-performance liquid chromatography (HPLC) can be used to separate and identify components in a mixture. northwestern.edu

Furthermore, techniques like 2D IR spectroscopy can be used to study the frequency fluctuation correlation function (FFCF), which provides insights into the vibrational dynamics and chemical environment of the molecule. nih.gov The development of new methods like Instantaneous Frequencies of Molecules (IFM), when coupled with classical molecular simulations, can enhance the interpretation of IR spectra in complex systems. nih.gov

Table 2: Advanced Characterization Techniques and Their Applications

| Technique | Application |

| Molecular Simulation | Prediction of thermodynamic and transport properties. numberanalytics.com |

| NMR Spectroscopy | Determination of molecular structure and dynamics. northwestern.edu |

| Mass Spectrometry | Identification of molecular species and elemental composition. northwestern.edu |

| HPLC | Separation and identification of compounds in a mixture. northwestern.edu |

| 2D IR Spectroscopy | Probing vibrational dynamics and molecular environment. nih.gov |

Theoretical Frameworks for Understanding Structure-Property Relationships in Complex Branched Hydrocarbons beyond Empirical Correlations

While empirical correlations have been useful, a deeper, more fundamental understanding of the relationship between the molecular structure of highly branched alkanes and their macroscopic properties is needed. This requires the development of robust theoretical frameworks.

Future research should focus on establishing quantitative structure-property relationships (QSPR) for branched alkanes. researchgate.net This involves using topological indices and other molecular descriptors to build predictive models for various physical and chemical properties. researchgate.netnih.gov By moving beyond simple empirical correlations, these models can provide a more accurate and generalizable understanding of how branching affects properties like boiling point, viscosity, and density. nih.gov

The development of novel molecular representations, such as textual-based systems, can improve the interpretability of machine learning models used to investigate these relationships. researchgate.net Ultimately, the goal is to create a theoretical foundation that can guide the rational design of new branched hydrocarbons with specific, tailored properties for a wide range of applications. This aligns with the broader goal of connecting molecular structure to function, a central concept in both chemistry and biology. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products